(2,3-Dihydro-1H-inden-4-yl)hydrazine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2,3-dihydro-1H-inden-4-ylhydrazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2/c10-11-9-6-2-4-7-3-1-5-8(7)9/h2,4,6,11H,1,3,5,10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VINLUGYZXQSLCH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)C(=CC=C2)NN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
148.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 2,3 Dihydro 1h Inden 4 Yl Hydrazine and Analogous Indane Hydrazine Systems
Direct Synthetic Routes to (2,3-Dihydro-1H-inden-4-yl)hydrazine
Direct methods for the synthesis of arylhydrazines, including the target compound, predominantly rely on the conversion of a primary aromatic amine. The most classical and reliable of these routes involves the diazotization of an arylamine followed by reduction of the resulting diazonium salt. thieme-connect.de
For this compound, this pathway would commence with 4-aminoindane. sigmaaldrich.comsigmaaldrich.comechemi.com The synthesis involves two key steps:
Diazotization: 4-Aminoindane is treated with a source of nitrous acid, typically generated in situ from sodium nitrite (B80452) and a strong mineral acid (like hydrochloric acid) at low temperatures (0–5 °C), to form the corresponding 2,3-dihydro-1H-inden-4-yldiazonium salt. google.comresearchgate.net
Reduction: The diazonium salt is then reduced to the hydrazine (B178648). Common reducing agents for this transformation include sodium sulfite, tin(II) chloride, or triphenylphosphine followed by hydrolysis. thieme-connect.degoogle.com The use of sodium sulfite is a well-established method that is compatible with a variety of substituents on the aromatic ring. thieme-connect.de
This two-step sequence from a primary arylamine is the most common and direct method for preparing unsubstituted arylhydrazines. thieme-connect.de
| Step | Reagents & Conditions | Intermediate/Product | Notes |
| Diazotization | 4-Aminoindane, NaNO₂, aq. HCl, 0-5 °C | 2,3-Dihydro-1H-inden-4-yldiazonium chloride | Highly reactive intermediate, typically used in situ. researchgate.net |
| Reduction | Diazonium salt, Na₂SO₃ (aq.) | This compound | A reliable and widely used reduction method. thieme-connect.de |
| Alternative Reduction | Diazonium salt, SnCl₂ in conc. HCl | This compound | Another common method for diazonium salt reduction. google.com |
Synthesis via Functional Group Interconversion on Indane Precursors
Derivatization of Indanone and Indane-1,3-dione Scaffolds with Hydrazine Moieties
Indanone and indane-1,3-dione scaffolds serve as versatile precursors for various indane derivatives. The carbonyl group(s) in these molecules are reactive sites for derivatization with hydrazine and its derivatives. This typically leads to the formation of hydrazones, which are compounds containing a C=N-N linkage.
For instance, 2-bromo-2,3-dihydro-1H-inden-1-one can be converted through a multi-step synthesis into a key hydrazide intermediate. mdpi.com This hydrazide can then react with various carbonyl compounds to yield N-acylhydrazones, demonstrating the utility of the indanone scaffold in building complex hydrazine-containing molecules. mdpi.com
The fundamental reaction is the condensation of a ketone or aldehyde with a hydrazine, as shown in the table below.
| Starting Material | Reagent | Product Type |
| Indan-1-one | Hydrazine (or substituted hydrazine) | Indan-1-one hydrazone |
| Indane-1,3-dione | Hydrazine (or substituted hydrazine) | Indane-1,3-dione monohydrazone or dihydrazone |
These hydrazone intermediates can be valuable in their own right or can be subjected to further reactions, such as reduction or cyclization, to generate more complex indane-hydrazine systems.
Utilization of Hydrazine Hydrate in Condensation and Cyclization Reactions
Hydrazine hydrate (N₂H₄·H₂O) is a common and versatile reagent in organic synthesis, frequently employed for the formation of hydrazones and in cyclization reactions. chemistryviews.org
In the context of indane systems, hydrazine hydrate can be used in several ways:
Hydrazone Formation: It reacts directly with indanones to form the corresponding hydrazones. This reaction is a simple condensation where water is eliminated.
Wolff-Kishner Reduction: While the goal is not the synthesis of hydrazine derivatives, this reaction showcases a key reactivity of hydrazine hydrate with indanones. The intermediate indanone hydrazone is heated with a strong base to reduce the carbonyl group to a methylene group, yielding indane. This demonstrates a potential competitive pathway when working with indanones and hydrazine under basic conditions. nih.gov
Cyclization Reactions: Hydrazine hydrate is a key component in synthesizing heterocyclic rings fused to other molecular frameworks. For example, a suitably substituted indane precursor could undergo condensation and subsequent cyclization with hydrazine hydrate to form indeno-pyridazine or other nitrogen-containing heterocyclic systems. Research has shown its utility in reflux conditions with ethanol (B145695) to facilitate such cyclizations. mdpi.comresearchgate.net
Catalytic Approaches in Indane-Hydrazine Synthesis
Modern synthetic chemistry offers powerful catalytic methods for the formation of carbon-nitrogen and nitrogen-nitrogen bonds, which are applicable to the synthesis of indane-hydrazines.
Transition Metal-Catalyzed Coupling and Amination Strategies
Palladium- and copper-catalyzed cross-coupling reactions are highly effective for forming C-N bonds to create arylhydrazines. The Buchwald-Hartwig amination is a prominent example of a palladium-catalyzed reaction that can be adapted for this purpose. organic-chemistry.org
This strategy would involve coupling a 4-haloindane (e.g., 4-bromoindane or 4-iodoindane) with a protected hydrazine derivative, such as N-Boc hydrazine, in the presence of a palladium catalyst, a suitable phosphine (B1218219) ligand, and a base. Subsequent deprotection of the Boc group would yield the final this compound.
Copper-catalyzed N-arylation (Ullmann condensation) provides an alternative. CuI, often in the presence of a ligand like 4-hydroxy-L-proline, can catalyze the coupling of aryl halides with N-Boc hydrazine. organic-chemistry.org
| Reaction Type | Indane Precursor | Hydrazine Reagent | Catalyst/Ligand |
| Buchwald-Hartwig Amination | 4-Bromoindane | N-Boc Hydrazine | Palladium catalyst (e.g., Pd₂(dba)₃), Phosphine ligand (e.g., Xantphos) |
| Ullmann Condensation | 4-Iodoindane or 4-Bromoindane | N-Boc Hydrazine | CuI, Ligand (e.g., 4-hydroxy-L-proline) |
These catalytic methods are valued for their broad functional group tolerance and typically good yields. organic-chemistry.org
Base-Promoted Synthetic Pathways
Base-promoted reactions can also be employed for the synthesis of arylhydrazines. One such method is Base-Promoted Homolytic Aromatic Substitution (BHAS). This radical-based mechanism can be used for the direct arylation of arenes. nih.gov For instance, phenylhydrazine itself can act as an initiator in the presence of a base to facilitate the coupling of aryl iodides with unactivated arenes. nih.govtcichemicals.com While not a direct synthesis of the target molecule, this illustrates a base-promoted pathway for forming C-N bonds involving hydrazine moieties in aromatic systems.
A more direct application would be Nucleophilic Aromatic Substitution (SNAr), although this typically requires the indane ring to be activated by strong electron-withdrawing groups, which is not the case for the parent indane system.
Catalyst-Free Methodologies for Imine/Hydrazone Formation
The formation of hydrazones from carbonyl compounds and hydrazines is a fundamental reaction in organic chemistry. While often catalyzed by acids, there is a growing interest in developing catalyst-free and solvent-free conditions to enhance the environmental friendliness of these syntheses. researchgate.net These methods often rely on thermal activation or the use of ultrasonic irradiation to promote the condensation reaction. researchgate.net
A general catalyst-free approach involves the direct condensation of a hydrazine derivative with a ketone, such as an indanone. The reaction proceeds by nucleophilic attack of the hydrazine on the carbonyl carbon, followed by dehydration to yield the corresponding hydrazone. This process can often be achieved by simply heating the reactants together, sometimes in a minimal amount of a high-boiling solvent or under entirely solvent-free conditions.
Key advantages of catalyst-free methodologies include:
Simplified Procedures: Elimination of a catalyst simplifies the reaction setup and purification process.
Milder Conditions: The absence of strong acid catalysts can be beneficial for substrates with acid-sensitive functional groups.
Environmental Benefits: Reducing or eliminating solvents and catalysts leads to a greener synthetic protocol. researchgate.net
One study describes a green protocol for synthesizing hydrazone derivatives via a condensation method between aromatic hydrazines and various aldehydes and ketones using magnesium oxide nanoparticles as a catalyst under solvent-free and ultrasonic conditions, highlighting a move towards cleaner reactions. researchgate.net Another approach utilizes an ionic liquid, [Et3NH][HSO4], as a recyclable catalyst under solvent-free conditions, achieving excellent yields. While these examples use catalysts, the underlying principle of promoting the reaction under solvent-free or alternative energy inputs is central to modern, greener approaches that can be adapted to catalyst-free systems.
Preparation of Advanced Indane-Hydrazine Derivatives and Conjugates
Building upon the basic indane-hydrazine scaffold, a variety of advanced derivatives and conjugates can be synthesized, expanding the chemical space and potential applications of this molecular family.
Indanone hydrazides and carbazones are readily prepared through the condensation of an indanone with a hydrazide or a carbazide (such as semicarbazide or thiosemicarbazide), respectively. These reactions typically involve refluxing the reactants in an appropriate solvent, like ethanol. researchgate.net
For instance, indane-1,3-dione can be condensed with various hydrazines and carbazides in refluxing ethanol to furnish the corresponding hydrazones and carbazones. researchgate.net Similarly, 1-indanone can serve as a starting material for the synthesis of thiosemicarbazones and other related derivatives. researchgate.net The condensation of 3-oxo-indan-1-carboxylic acid with semicarbazide is another example that yields the corresponding semicarbazone in good yields. researchgate.net
Table 1: Synthesis of Indanone Carbazones
| Starting Material | Reagent | Product | Reference |
|---|---|---|---|
| Indane-1,3-dione | Semicarbazide | Indane-1,3-dione monosemicarbazone | researchgate.net |
| 1-Indanone | Thiosemicarbazide | 1-Indanone thiosemicarbazone | researchgate.net |
This table is generated based on data from the text and is for illustrative purposes.
Substituted indane-hydrazones are a versatile class of compounds synthesized by reacting an indanone with a substituted hydrazine (R-NHNH₂). The identity of the "R" group can be widely varied, including aryl, alkyl, and tosyl groups, which influences the properties and subsequent reactivity of the resulting hydrazone. organic-chemistry.orgnih.gov
The synthesis is generally a straightforward condensation reaction. For example, the reaction of 1-indanone with various aryl hydrazines in the presence of an acid catalyst like triflic acid can lead to the formation of intermediates for more complex heterocyclic systems. The reaction conditions can be tuned; for instance, using N-tosylhydrazones or N-aryl/alkylhydrazones with arynes under different conditions can lead to various substituted indazoles, demonstrating the versatility of hydrazone intermediates derived from carbonyl compounds. organic-chemistry.orgnih.gov
Recent advancements have also focused on the synthesis of hydrazone-substituted chromophores for applications in nonlinear optics, where complex hydrazone structures are built through multi-step syntheses, often starting from a simple hydrazine derivative. acs.org
Table 2: Examples of Substituted Indane-Hydrazone Synthesis
| Indanone Derivative | Hydrazine Derivative | Product Type | Reference |
|---|---|---|---|
| 1-Indanone | Aryl hydrazine | 1-Indanone arylhydrazone | |
| Generic Ketone | N-Tosylhydrazine | N-Tosylhydrazone | organic-chemistry.orgnih.gov |
This table is generated based on data from the text and is for illustrative purposes.
Azines are symmetrical molecules characterized by a C=N-N=C bridge, formed by the reaction of two equivalents of a carbonyl compound with one equivalent of hydrazine. chemistryviews.org In the context of indane systems, an indanone can be reacted with hydrazine hydrate (N₂H₄·H₂O) to form the corresponding indane azine.
The reaction typically involves heating two equivalents of the indanone with hydrazine hydrate, often in a solvent like ethanol. The reaction proceeds through the initial formation of a hydrazone, which then reacts with a second molecule of the indanone to form the symmetrical azine dimer. This method provides a direct route to creating larger, dimeric structures bridged by a hydrazine unit.
Azines are valuable as synthetic intermediates and building blocks for more complex molecular architectures. chemistryviews.org While specific examples starting directly from this compound are not detailed in the provided context, the general synthetic principle is well-established for ketones and aldehydes. chemistryviews.org
Table 3: Mentioned Chemical Compounds
| Compound Name |
|---|
| This compound |
| Indane-1,3-dione |
| 1-Indanone |
| Hydrazine |
| Hydrazine hydrate |
| Semicarbazide |
| Thiosemicarbazide |
| N-Tosylhydrazine |
| Aryl hydrazine |
| Indanone hydrazide |
| Indanone carbazone |
| Indanone semicarbazone |
| Indanone thiosemicarbazone |
| Substituted indane-hydrazone |
| Hydrazine-bridged indane dimer (Azine) |
| 3-Oxo-indan-1-carboxylic acid |
| Triflic acid |
| Magnesium oxide |
Reactivity and Chemical Transformations of 2,3 Dihydro 1h Inden 4 Yl Hydrazine and Its Derivatives
Condensation Reactions and Schiff Base Formation
The primary reactivity of (2,3-Dihydro-1H-inden-4-yl)hydrazine involves condensation reactions with carbonyl compounds, leading to the formation of hydrazones, which are a class of Schiff bases. These reactions are fundamental in extending the molecular framework and introducing new functional groups for further chemical transformations.
Mechanism of Hydrazone and Azine Formation with Carbonyl Compounds
The reaction of this compound with aldehydes and ketones proceeds through a nucleophilic addition-elimination mechanism, analogous to imine formation. The reaction is typically catalyzed by acid, which protonates the carbonyl oxygen, thereby increasing the electrophilicity of the carbonyl carbon. The lone pair of electrons on the terminal nitrogen of the hydrazine (B178648) then attacks the carbonyl carbon, forming a tetrahedral intermediate. Subsequent proton transfer and elimination of a water molecule result in the formation of a C=N double bond, yielding the corresponding (2,3-dihydro-1H-inden-4-yl)hydrazone.
Under certain conditions, particularly with an excess of the carbonyl compound, the initially formed hydrazone can react further to form an azine. This involves the condensation of a second molecule of the aldehyde or ketone with the remaining -NH2 group of the hydrazine moiety of the hydrazone, resulting in a symmetrical or unsymmetrical azine with the general structure R₂C=N-N=CR₂.
Reactivity of Hydrazone Intermediates in Further Transformations
The hydrazones derived from this compound are stable intermediates that can participate in a variety of subsequent chemical reactions. The C=N double bond and the N-H proton of the hydrazone moiety are key to their reactivity.
One of the most notable transformations of hydrazones is the Wolff-Kishner reduction, where treatment with a strong base at high temperatures reduces the carbonyl group of the original aldehyde or ketone to a methylene group. While this reaction is a general transformation for hydrazones, specific studies on (2,3-dihydro-1H-inden-4-yl)hydrazones in this context are not extensively documented in readily available literature.
Furthermore, these hydrazone intermediates are crucial starting materials for the synthesis of various heterocyclic compounds, as detailed in the following sections. The presence of the indane scaffold in these molecules is of particular interest in medicinal chemistry due to its presence in a number of biologically active compounds.
Heterocyclic Ring Annulation and Cycloaddition Reactions
The hydrazine and hydrazone derivatives of 2,3-dihydro-1H-indene are valuable synthons for the construction of fused heterocyclic systems, where the indane moiety is annulated to a new heterocyclic ring.
Construction of Indane-Fused Pyrazole (B372694) Systems
The synthesis of pyrazoles is a common application of hydrazine derivatives. The reaction of this compound with 1,3-dicarbonyl compounds, such as β-ketoesters or acetylacetone, is a classical and efficient method for constructing the pyrazole ring. The reaction proceeds through an initial condensation to form a hydrazone, followed by an intramolecular cyclization and dehydration to yield the aromatic pyrazole ring fused to the indane system. This results in the formation of 4,5-dihydro-1H-indeno[4,5-f]pyrazoles. The regioselectivity of the cyclization depends on the nature of the substituents on the 1,3-dicarbonyl compound.
| Reactant 1 | Reactant 2 | Product |
| This compound | Acetylacetone | 1,3-Dimethyl-4,5-dihydro-1H-indeno[4,5-f]pyrazole |
| This compound | Ethyl acetoacetate | 3-Methyl-4,5-dihydro-1H-indeno[4,5-f]pyrazol-1-one |
Formation of Indane-Containing Thiazole and Thiadiazole Derivatives
The synthesis of thiazole and thiadiazole derivatives often proceeds through thiosemicarbazide intermediates. This compound can be converted to its corresponding thiosemicarbazide by reaction with an isothiocyanate. This thiosemicarbazide can then undergo cyclization reactions to form thiazole or thiadiazole rings.
For the synthesis of indane-containing thiazoles, the (2,3-dihydro-1H-inden-4-yl)thiosemicarbazide can react with α-haloketones in a Hantzsch-type synthesis. This reaction involves the formation of a thiazoline intermediate which then dehydrates to the aromatic thiazole ring.
For the formation of indane-containing thiadiazoles, the thiosemicarbazide can undergo oxidative cyclization in the presence of an oxidizing agent, or cyclization with reagents like carbon disulfide or phosgene derivatives. For instance, acid-catalyzed cyclization of acylthiosemicarbazides derived from this compound can lead to the formation of 1,3,4-thiadiazole derivatives.
A study on the synthesis of indenyl-thiazole derivatives started from the condensation of 5-bromo-indan-1-one with hydrazine hydrate to form the corresponding hydrazone. nih.govplos.org This hydrazone was then further reacted to obtain the target thiazole compounds. plos.org
| Starting Material | Reagent(s) | Product |
| (2,3-Dihydro-1H-inden-4-yl)thiosemicarbazide | α-Haloketone | Indane-fused aminothiazole |
| (2,3-Dihydro-1H-inden-4-yl)thiosemicarbazide | Acid/Oxidizing agent | Indane-fused aminothiadiazole |
Synthesis of Polycyclic Nitrogen Heterocycles (e.g., Pyridazines, Triazoles)
The versatile reactivity of this compound also extends to the synthesis of other polycyclic nitrogen heterocycles such as pyridazines and triazoles.
Pyridazines: The construction of an indane-fused pyridazine ring can be achieved by the reaction of this compound with 1,4-dicarbonyl compounds or their equivalents. The reaction involves a double condensation to form a dihydropyridazine, which can then be oxidized to the aromatic pyridazine system, resulting in 5,6-dihydro-4H-indeno[5,4-c]pyridazines.
Triazoles: For the synthesis of indane-fused triazoles, several methods can be employed. One common approach involves the reaction of this compound with a compound containing a leaving group and a nitrile, or through the cyclization of a corresponding amidrazone. Another method involves the reaction of the hydrazine with nitrous acid to form an azide, which can then undergo cycloaddition reactions. The synthesis of 4,5-dihydro-1H-1,2,4-triazol-5-ones has been reported, and these compounds have been screened for their biological activities. nih.gov
| Starting Material | Reagent(s) | Product |
| This compound | 1,4-Diketone | 5,6-dihydro-4H-indeno[5,4-c]pyridazine |
| This compound | Cyanogen bromide | Indane-fused aminotriazole |
Carbon-Carbon and Carbon-Heteroatom Bond Formation via Hydrazine Chemistry
The hydrazine functional group is a versatile component in organic synthesis, serving as a precursor for various nitrogen-containing compounds and as a reactive intermediate in coupling reactions. Arylhydrazines, including this compound, are valuable in forming carbon-carbon and carbon-heteroatom bonds through processes that often leverage the facile cleavage of the nitrogen-nitrogen or carbon-nitrogen bond.
Hydrazine derivatives have gained significant attention as radical precursors for the formation of carbon-carbon and carbon-heteroatom bonds. These reactions can be initiated under photochemical or electrochemical conditions and may proceed with or without the release of nitrogen gas. The general principle involves the generation of an aryl radical from the arylhydrazine, which can then participate in various coupling reactions.
Recent research has highlighted photochemical and electrochemical strategies for these radical couplings. For instance, investigations into the reactions of arylhydrazines with radical scavengers like 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO) have suggested the involvement of a radical pathway in certain C-N bond cleavage reactions. chemrevlett.com While specific studies on this compound are not detailed, the established reactivity of arylhydrazines provides a framework for its potential applications in radical-mediated synthesis. These reactions are a key method for creating new molecular connections in synthetic chemistry. libretexts.org
Table 1: Examples of Radical Reactions Involving Hydrazine Derivatives This table is illustrative of general hydrazine reactivity and not specific to this compound.
| Reaction Type | Initiator | Reactant | Product | Reference |
| C-S Bond Formation | Photocatalyst (Rose Bengal) | Arylhydrazine Hydrochloride, Dithiopyrimidine | Arylthiopyrimidine | researchgate.net |
| C-N Bond Formation | Copper-promoted aerobic oxidation | N,N-disubstituted hydrazine, Alkynoate | Substituted pyrazole | researchgate.net |
| C-C Bond Formation | Heterogeneous photocatalyst | Hydrazine, Quinoxalin-2(1H)-one | Arylated/Alkylated quinoxalin-2(1H)-one | researchgate.net |
Denitrogenation Reactions in Organic Synthesis
Denitrogenation, the elimination of molecular nitrogen (N₂), is a powerful driving force for many reactions involving hydrazine derivatives. Arylhydrazines can serve as effective aryl sources in cross-coupling reactions through the cleavage of the C-N bond and subsequent release of dinitrogen. nih.gov
A notable application is the palladium-catalyzed denitrogenative coupling of arylhydrazines with aryl halides to synthesize biaryls. fao.org This method presents a greener, ligand-free approach under mild conditions, demonstrating high tolerance for various functional groups on both the arylhydrazine and the aryl halide. fao.org The reaction typically proceeds via a Pd(II)-catalyzed process promoted by a base. The unactivated C-N bond of the aryl hydrazine is cleaved by Pd(0) with the assistance of Pd(II), generating an aryl palladium complex in situ, which then reacts to form the C-C bond. semanticscholar.org
Table 2: Palladium-Catalyzed Denitrogenative Coupling of Arylhydrazines with Aryl Halides This table illustrates the general reaction scope.
| Arylhydrazine | Aryl Halide | Catalyst | Conditions | Product Type | Reference |
| Electronically distinct arylhydrazines | Aryl bromides, Aryl iodides | Pd(II) | Base-promoted | Functionalized biaryls | |
| Aryl hydrazine | Aryl halides | Palladium nanoparticles (Pd-NPs) | Ligand-free | Biaryls | fao.org |
Application in Wolff–Kishner Reduction Pathways
The Wolff-Kishner reduction is a fundamental reaction in organic chemistry used to convert a carbonyl group (aldehyde or ketone) into a methylene group (CH₂). wikipedia.orgunacademy.com The reaction proceeds by first forming a hydrazone intermediate through the condensation of the carbonyl compound with a hydrazine derivative. byjus.comorganicchemistrytutor.com This hydrazone is then treated with a strong base at high temperatures, leading to the elimination of nitrogen gas and the formation of the corresponding alkane. masterorganicchemistry.comlumenlearning.com
This compound can be employed in this two-step process. It would first react with an aldehyde or ketone to form the corresponding (2,3-dihydro-1H-inden-4-yl)hydrazone. Subsequent heating with a base, such as potassium hydroxide (B78521) in a high-boiling solvent like diethylene glycol, would initiate the reduction. byjus.combeilstein-journals.org
The mechanism involves the deprotonation of the terminal nitrogen of the hydrazone by the base to form a hydrazone anion. wikipedia.orgbyjus.com This is often the rate-determining step. masterorganicchemistry.com The anion then undergoes a series of protonation and deprotonation steps, ultimately leading to a carbanion intermediate after the expulsion of stable nitrogen gas. beilstein-journals.orgpharmaguideline.com This carbanion is then protonated by the solvent to yield the final alkane product. byjus.compharmaguideline.com The formation of the highly stable dinitrogen molecule is the primary driving force for this transformation. lumenlearning.com
Using pre-formed hydrazones can sometimes be advantageous, allowing for milder reaction conditions or reduced reaction times. wikipedia.orgbyjus.com
Transformations to Other Functional Groups
Hydrazine derivatives can be readily oxidized to form azo compounds (R-N=N-R'). Azo compounds are significant in various fields, including dyes, pigments, and pharmaceuticals. organic-chemistry.orgnih.gov The oxidation of hydrazines, specifically the dehydrogenation of hydrazobenzenes or related 1,2-diarylhydrazines, is a common method for their synthesis. organic-chemistry.orgnih.gov
This compound can be oxidized to form the corresponding azo-indane derivative. Various oxidizing agents and catalytic systems can achieve this transformation. For example, a tert-butyl nitrite-catalyzed system in ethanol (B145695) at room temperature provides a mild and efficient route for the oxidative dehydrogenation of hydrazobenzenes to symmetrical and unsymmetrical azobenzenes. nih.govresearchgate.net Metal-free methods using reagents like trichloroisocyanuric acid (TCCA) in THF or NOx systems with oxygen as the terminal oxidant also provide practical and environmentally friendly alternatives. organic-chemistry.org
A closely related compound, (E)-1-(2,3-Dihydro-1H-inden-5-yl)-2-phenyldiazene, has been synthesized via the oxidative dehydrogenation of its corresponding hydrazo precursor, demonstrating the viability of this transformation on the indane scaffold. nih.govresearchgate.net
Table 3: Methods for Oxidative Conversion of Hydrazines to Azo Compounds
| Reagent/Catalyst System | Oxidant | Solvent | Conditions | Reference |
| tert-Butyl nitrite (B80452) (catalyst) | - | Ethanol | Ambient temperature | nih.gov |
| Trichloroisocyanuric acid (TCCA) | TCCA | THF | Room temperature | organic-chemistry.org |
| NaNO₂, HNO₃ | O₂ (air) | - | - | |
| Copper salt | t-Butyl hydroperoxide (TBHP) | - | - | mdpi.com |
Nucleophilic and Electrophilic Substitution Reactions on the Indane Moiety
The indane moiety of this compound, specifically the benzene (B151609) ring, can undergo substitution reactions. The reactivity is governed by the electronic properties of the existing substituents: the hydrazine group and the fused aliphatic ring.
Electrophilic Aromatic Substitution: The hydrazine group (-NHNH₂) is an activating group, meaning it increases the electron density of the aromatic ring, making it more susceptible to attack by electrophiles. It is an ortho, para-director, guiding incoming electrophiles to the positions ortho and para to itself. In the case of this compound, the hydrazine group is at position 4. Therefore, electrophilic substitution would be directed primarily to positions 5 (ortho) and 7 (para).
Common electrophilic aromatic substitution reactions include:
Halogenation: Introduction of a halogen (Cl, Br) using reagents like Br₂ with a Lewis acid catalyst.
Nitration: Introduction of a nitro group (-NO₂) using a mixture of nitric acid (HNO₃) and sulfuric acid (H₂SO₄). masterorganicchemistry.com
Sulfonation: Introduction of a sulfonic acid group (-SO₃H) using fuming sulfuric acid (H₂SO₄/SO₃). masterorganicchemistry.com
Friedel-Crafts Alkylation and Acylation: Introduction of alkyl or acyl groups, respectively, using an alkyl/acyl halide and a Lewis acid catalyst like AlCl₃. masterorganicchemistry.com
The general mechanism for these reactions involves the generation of a strong electrophile, which is then attacked by the electron-rich aromatic ring to form a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion. byjus.comlibretexts.org A subsequent deprotonation step restores the aromaticity of the ring. masterorganicchemistry.combyjus.com
Nucleophilic Substitution: Direct nucleophilic aromatic substitution on the unsubstituted indane ring is generally difficult as it lacks a good leaving group and strong electron-withdrawing groups to activate the ring. However, if the ring were modified to include such features (e.g., a nitro group and a halide), nucleophilic substitution could become feasible.
The hydrazine moiety itself can also act as a nucleophile. For example, hydrazines are known to react with activated aryl halides, such as 1-chloro-2,4-dinitrobenzene, where the hydrazine displaces the chloride. ccsenet.orgsemanticscholar.org
Mechanistic Investigations and Reaction Pathway Elucidation for 2,3 Dihydro 1h Inden 4 Yl Hydrazine Chemistry
Proposed Reaction Mechanisms for Synthesis and Derivatization
The synthesis and derivatization of (2,3-Dihydro-1H-inden-4-yl)hydrazine are governed by well-established mechanistic principles of hydrazine (B178648) chemistry. These pathways typically involve the nucleophilic character of the hydrazine moiety or the formation of aryl-nitrogen bonds through modern coupling techniques.
Mechanisms of Synthesis
Two primary mechanistic routes are proposed for the synthesis of this compound.
Diazotization-Reduction Pathway : This classical approach begins with the diazotization of 4-aminoindan (4-(2,3-dihydro-1H-inden-4-yl)amine). The amine is treated with a source of nitrous acid (e.g., NaNO₂ in acidic medium) to form a diazonium salt intermediate. This intermediate is highly reactive and is subsequently reduced, typically using reagents like tin(II) chloride (SnCl₂) or sodium sulfite, to yield the target arylhydrazine. This method generates significant salt waste and involves potentially explosive diazonium intermediates. nih.gov
Metal-Catalyzed C-N Cross-Coupling : Modern synthetic methods offer a more direct route via the cross-coupling of a 4-haloindan (e.g., 4-bromo-2,3-dihydro-1H-indene) with hydrazine hydrate. nih.gov Palladium- or copper-based catalytic systems are commonly employed. researchgate.netresearchgate.net The mechanism for palladium-catalyzed coupling generally involves:
Oxidative addition of the aryl halide to the low-valent metal center (e.g., Pd(0)).
Coordination of hydrazine to the resulting arylpalladium(II) complex.
Deprotonation of the coordinated hydrazine by a base (e.g., KOH, Cs₂CO₃) to form a hydrazido complex. organic-chemistry.orgnih.gov
Reductive elimination from the arylpalladium(II) hydrazido complex to form the C-N bond of the final product, regenerating the Pd(0) catalyst. nih.govnih.gov
Mechanisms of Derivatization
The derivatization of this compound primarily leverages the nucleophilicity of the hydrazine group.
Hydrazone Formation : The reaction with aldehydes and ketones proceeds via a nucleophilic addition-elimination mechanism to form hydrazones. researchgate.net This acid-catalyzed reaction involves the nucleophilic attack of the terminal nitrogen of the hydrazine on the electrophilic carbonyl carbon, forming a carbinolamine intermediate which then dehydrates to yield the stable C=N bond of the hydrazone. nih.gov A relevant example involves the reaction of 2,3-Dihydro-1H-inden-1-one with hydrazine hydrate, which forms 1,2-Bis(2,3-dihydro-1H-inden-1-ylidene)hydrazine. nih.gov
Pyrazole (B372694) Synthesis : In a classic cyclocondensation reaction, this compound can react with 1,3-dicarbonyl compounds to form substituted pyrazoles. organic-chemistry.orgnih.gov The mechanism involves an initial condensation to form a hydrazone or enehydrazine intermediate, followed by an intramolecular cyclization and subsequent dehydration to afford the aromatic pyrazole ring. nih.gov
Fischer Indole (B1671886) Synthesis : This powerful reaction can be employed using this compound to synthesize complex, fused heterocyclic systems. The mechanism, typically acid-catalyzed, involves several key steps:
Formation of an arylhydrazone from the reaction of the hydrazine with an aldehyde or ketone. byjus.com
Tautomerization of the hydrazone to its ene-hydrazine form. nih.govwikipedia.org
A nih.govnih.gov-sigmatropic rearrangement of the protonated ene-hydrazine, which is the key C-C bond-forming step. byjus.comalfa-chemistry.com
Loss of the aromaticity of the benzene (B151609) ring, followed by cyclization and the elimination of ammonia (B1221849) to re-aromatize and form the indole ring. wikipedia.orgalfa-chemistry.com
Identification and Characterization of Reaction Intermediates
The elucidation of reaction pathways relies heavily on the detection and structural characterization of transient intermediates. While often unstable, these species provide direct evidence for a proposed mechanism.
Hydrazones and Ene-hydrazines : In derivatization reactions with carbonyl compounds, the arylhydrazone is the first key intermediate and is often stable enough to be isolated. byjus.com In the Fischer indole synthesis, the hydrazone further tautomerizes to a more reactive ene-hydrazine intermediate, which is the species that undergoes the critical sigmatropic rearrangement. nih.govwikipedia.org
Cyclic Intermediates in Pyrazole Synthesis : The reaction of hydrazines with β-dicarbonyl compounds is proposed to proceed through acyclic carbinolamine adducts which then cyclize. In some cases, cyclic intermediates such as 5-hydroxy-Δ2-pyrazolines have been identified before their final dehydration to the aromatic pyrazole product. nih.gov
Organometallic Intermediates in C-N Coupling : Mechanistic studies of palladium-catalyzed arylhydrazine synthesis have identified key organometallic intermediates. The catalyst resting state often consists of an arylpalladium(II) halide or hydroxide (B78521) complex . nih.govnih.gov The reaction of this complex with hydrazine and a base leads to a crucial, though often transient, arylpalladium(II) hydrazido intermediate , which directly precedes the product-forming reductive elimination step. nih.govnih.gov
Radical and Diazene Species : Under oxidative conditions, arylhydrazines can serve as precursors to highly reactive intermediates. The oxidation can generate diazene (Ar-N=NH) species. nih.gov Subsequent loss of dinitrogen can lead to the formation of aryl radicals , which are valuable intermediates for C-C and C-heteroatom bond formation. nih.govnih.gov
| Reaction Type | Key Intermediates | Characterization Methods |
| Fischer Indole Synthesis | Arylhydrazone, Ene-hydrazine, Di-imine, Aminoindoline | NMR, Mass Spectrometry |
| Pyrazole Synthesis | Carbinolamine, 5-Hydroxy-Δ2-pyrazoline | NMR Spectroscopy |
| Pd-Catalyzed C-N Coupling | Arylpalladium(II) Halide Complex, Arylpalladium(II) Hydrazido Complex | NMR, X-ray Crystallography, Kinetic Studies |
| Oxidative Coupling | Diazene, Aryl Radical | EPR Spectroscopy, Trapping Experiments |
Studies on Reaction Selectivity and Stereochemistry
Selectivity is a critical aspect of the chemistry of substituted hydrazines, as multiple reactive sites and potential pathways can lead to different products.
Regioselectivity : The synthesis of pyrazoles from this compound and an unsymmetrical 1,3-dicarbonyl compound can potentially yield two different regioisomers. The control of this regioselectivity is a significant challenge. Studies on analogous systems have shown that the outcome is highly dependent on reaction conditions. For instance, reactions in polar protic solvents like ethanol (B145695) often give mixtures of isomers, whereas using aprotic dipolar solvents (e.g., N,N-dimethylacetamide) or fluorinated alcohols can lead to high regioselectivity, favoring one isomer almost exclusively. nih.govconicet.gov.ar This control is attributed to the solvent's ability to influence the protonation state and reactivity of the two non-equivalent carbonyl groups. nih.gov
Site Selectivity : The this compound molecule has two nitrogen atoms with different nucleophilicities. In derivatization reactions like N-arylation, selectivity for the terminal (-NH₂) versus the internal (Ar-NH-) nitrogen is crucial. In palladium-catalyzed C-N coupling reactions, arylation typically occurs at the terminal nitrogen. This selectivity can be governed by the steric hindrance of the phosphine (B1218219) ligands on the palladium catalyst and the steric profile of the substrates themselves. beilstein-journals.org
Stereochemistry : While this compound itself is achiral, its reactions can involve chiral molecules or create new stereocenters. For example, its reaction with a chiral ketone or aldehyde would produce a mixture of diastereomeric hydrazones. This principle is the basis for chiral derivatization, where specially designed chiral hydrazine reagents are used to separate enantiomers of carbonyl compounds via HPLC after forming diastereomers. nih.gov If the indane ring or the derivatizing agent contains pre-existing chirality, stereochemical outcomes such as diastereoselectivity would need to be considered.
Influence of Catalysis and Reaction Conditions on Mechanistic Outcomes
The course of reactions involving this compound can be profoundly influenced by the choice of catalyst and the specific reaction conditions employed. These factors can alter reaction rates, change mechanistic pathways, and control product selectivity.
Influence of Catalysis :
Acid Catalysis : Brønsted and Lewis acids are essential catalysts for reactions involving carbonyl compounds. wikipedia.org In hydrazone formation and the Fischer indole synthesis, the acid protonates the carbonyl oxygen, increasing its electrophilicity and facilitating the initial nucleophilic attack by the hydrazine. nih.govalfa-chemistry.com The choice and strength of the acid can determine the rate of the reaction and the stability of intermediates.
Metal Catalysis : The synthesis of arylhydrazines via C-N coupling is highly dependent on the metal catalyst and associated ligands. Palladium catalysts, particularly when paired with bulky, electron-rich phosphine ligands, are highly effective for coupling aryl halides with hydrazine. organic-chemistry.orgresearchgate.net Copper catalysts are also used, often under milder conditions. organic-chemistry.org The catalyst system dictates the efficiency of the oxidative addition and reductive elimination steps in the catalytic cycle. nih.gov
Influence of Reaction Conditions :
Solvent : The solvent plays a critical role, particularly in controlling selectivity. As noted, the regioselectivity of pyrazole synthesis is dramatically altered by switching from protic solvents like ethanol to aprotic dipolar solvents like N,N-dimethylacetamide, which favors a specific mechanistic pathway leading to a single regioisomer. organic-chemistry.orgnih.gov
Base : In metal-catalyzed C-N coupling reactions, the choice of base is crucial. Strong bases like KOH or Cs₂CO₃ are often required to deprotonate the coordinated hydrazine, which kinetic studies have shown can be the rate-limiting step of the catalytic cycle. nih.govnih.gov
Atmosphere : The reaction atmosphere can determine the mechanistic pathway. While many C-N coupling reactions are run under an inert atmosphere to protect the catalyst, some derivatizations are oxidative processes that use air as the terminal oxidant. mdpi.comrsc.org For instance, the generation of aryl radicals from arylhydrazines often occurs in the presence of air. nih.govnih.gov
Temperature : Reaction temperature affects reaction rates and can influence product distribution. In some pyrazole syntheses, higher temperatures have been shown to improve yields up to a certain point, after which decomposition or side reactions may occur. nih.gov
| Factor | Influence on Mechanistic Outcome | Example Reaction(s) |
| Catalyst (Acid) | Activates carbonyl group, protonates intermediates | Hydrazone formation, Fischer indole synthesis |
| Catalyst (Metal) | Enables C-N bond formation via catalytic cycle | Pd- or Cu-catalyzed synthesis from 4-haloindan |
| Solvent | Controls regioselectivity by solvating intermediates differently | Pyrazole synthesis from 1,3-diketones |
| Base | Facilitates rate-limiting deprotonation step | Pd-catalyzed C-N coupling |
| Atmosphere | Can act as an oxidant to enable radical pathways | Oxidative C-H arylation |
Advanced Applications of 2,3 Dihydro 1h Inden 4 Yl Hydrazine in Synthetic Organic Chemistry
Role as a Privileged Scaffold for Molecular Design
The concept of a "privileged scaffold" refers to a molecular framework that is capable of providing ligands for diverse biological receptors through modification of its functional groups. nih.gov The indane core of (2,3-Dihydro-1H-inden-4-yl)hydrazine is widely recognized as such a scaffold. tudublin.ietudublin.ie Indane structures are integral to numerous biologically active molecules and approved pharmaceuticals, including the antiviral drug Indinavir and the anti-inflammatory agent Sulindac. researchgate.neteburon-organics.com The rigid, bicyclic nature of the indane framework provides a well-defined three-dimensional orientation for appended functional groups, which is crucial for specific interactions with biological targets. eburon-organics.com
The true synthetic power of this compound lies in the reactivity of the hydrazine (B178648) moiety. This functional group serves as a versatile handle for constructing a wide array of derivatives, particularly nitrogen-containing heterocycles which are themselves cornerstones of medicinal chemistry. niscpr.res.injocpr.com For instance, condensation reactions with 1,3-dicarbonyl compounds can yield pyrazoles, while reactions with ketones or aldehydes bearing other functional groups can lead to more complex, polycyclic systems. researchgate.net This synthetic accessibility allows for the creation of large chemical libraries based on the privileged indane core, which can be screened for various pharmacological activities. nih.gov The combination of a proven scaffold with a highly versatile functional group makes this compound a valuable building block for generating novel molecules with therapeutic potential.
| Scaffold Class | General Synthetic Precursors | Associated Biological Activities | Reference |
|---|---|---|---|
| Pyrazoles | Hydrazine + 1,3-Dicarbonyl Compound | Anticancer, Anti-inflammatory, Antimicrobial | researchgate.net |
| Indoles (via Fischer Synthesis) | Aryl Hydrazine + Aldehyde/Ketone | Anticancer, Antiviral, CNS activity | wikipedia.org |
| Quinazolinones | 2-Hydrazinoquinazolin-4-ones | Anticancer, Anticonvulsant, Antimicrobial | nuph.edu.ua |
| Triazolopyridazines | Hydrazine Hydrate + Dicarbonyl 1,2,3-Triazoles | Kinase Inhibition (e.g., c-Met) | nih.gov |
Development of Novel Ligands in Coordination Chemistry
Hydrazine and its derivatives, particularly hydrazones, are a well-established class of ligands in coordination chemistry due to their ability to form stable complexes with a wide range of metal ions. rsc.org The this compound molecule can be readily converted into hydrazone ligands through condensation with various aldehydes and ketones. These resulting indane-hydrazones possess multiple coordination sites—typically the imine nitrogen and a nearby donor atom (e.g., a carbonyl oxygen or a deprotonated phenolic oxygen)—allowing them to act as bidentate or tridentate chelating agents. jptcp.com
The coordination chemistry of hydrazone ligands is multifaceted. Upon complexation, the N-H proton of the original hydrazine moiety can be deprotonated to form a monoanionic hydrazonido ligand, which often coordinates to the metal center in a side-on (κ²N,N) fashion. acs.org The specific geometry and stability of the resulting metal complex are influenced by the nature of the metal ion, the substituents on the hydrazone, and the reaction conditions. The bulky and rigid indane group from this compound would impart significant steric influence on the coordination sphere of the metal ion. This can be exploited to control the geometry of the complex, create specific chiral environments, or stabilize unusual oxidation states. Research on related systems has shown that hydrazone complexes of metals like Cu(II), Ni(II), Co(II), and Zn(II) can adopt geometries ranging from square planar to tetrahedral or octahedral. rsc.orgjptcp.com
| Ligand Type | Typical Donor Atoms | Coordination Mode | Example Metal Ions | Reference |
|---|---|---|---|---|
| Salicylaldehyde Phenylhydrazone | N(imine), N(hydrazido), O(phenolic) | Tridentate (κ³N,N,O) | Ti(IV) | acs.org |
| Aroylhydrazone | N(imine), O(carbonyl) | Bidentate | Cu(II) | rsc.org |
| 2-Hydroxybenzaldehyde-based Hydrazone | N(aldimine), O(phenolic), O(carbonyl) | Tridentate | Co(II), Ni(II), Cu(II), Zn(II) | jptcp.com |
| Pyrazine-2-carbohydrazonamide | N(pyrazine), N(imine) | Bidentate | Mn(II), Fe(III), Co(II), Ni(II) | nih.gov |
Contribution to the Synthesis of Complex Organic Frameworks
Metal-Organic Frameworks (MOFs) are a class of crystalline porous materials constructed from metal ions or clusters (nodes) connected by organic molecules (linkers). researchgate.net The tunability of their pore size, surface area, and chemical functionality makes them promising for applications in gas storage, separation, and catalysis. youtube.com The design of the organic linker is paramount to controlling the final structure and properties of the MOF.
This compound is a potential precursor for novel organic linkers. The hydrazine group can be incorporated into a linker structure that also contains coordinating groups, such as carboxylates or pyridyls, necessary for binding to the metal nodes. A notable example of this concept is the successful preparation of a hydrazine-functionalized Hf-UiO-66 MOF, where the hydrazine group is part of the terephthalate (B1205515) linker. rsc.org In this material, the hydrazine moiety acts as a Brønsted acidic functional group within the pores, enhancing the MOF's catalytic activity for reactions like the Friedländer condensation. rsc.org
To utilize this compound in this context, it could be chemically modified to create a rigid, multitopic linker. For example, transformation of the hydrazine into a pyrazole (B372694) ring followed by the addition of two carboxylic acid groups to the indane and pyrazole frameworks would create a linker suitable for MOF synthesis. The resulting MOF would feature pores decorated with the unique shape and electronic properties of the indane scaffold, potentially leading to novel materials with tailored adsorption or catalytic properties. The use of mixed-linker strategies, combining an indane-hydrazine-derived linker with other standard linkers, could further refine the framework's properties. researchgate.net
Exploration of Indane-Hydrazine Systems for Unique Physical Properties (e.g., Non-Linear Optics)
Materials with strong non-linear optical (NLO) properties are in high demand for applications in modern technologies like optical computing, data storage, and telecommunications. nih.gov Organic molecules, particularly those with a donor-π-acceptor (D-π-A) architecture, are excellent candidates for NLO materials due to their large molecular hyperpolarizabilities and fast response times. nih.gov
Hydrazones are a particularly effective class of compounds for NLO applications. proquest.com The C=N-N backbone can act as an efficient π-conjugated bridge, facilitating intramolecular charge transfer (ICT) from an electron-donating group (D) to an electron-withdrawing group (A) upon excitation. researchgate.net this compound can serve as the precursor to the donor or π-bridge portion of such a chromophore. Condensation with an aldehyde substituted with a strong electron-withdrawing group (e.g., 4-nitrobenzaldehyde) would produce an indane-hydrazone with a D-π-A structure. In this system, the indane ring and the hydrazine nitrogen atoms act as the electron-donating portion, while the nitro-substituted aromatic ring serves as the acceptor.
| Compound Type | NLO Property Measured | Reported Value | Technique / Method | Reference |
|---|---|---|---|---|
| Hydrazone-substituted NLOphore | Second-Order NLO (μβ) | 520 to 5300 × 10⁻⁴⁸ esu | EFISHG | nih.gov |
| Substituted Benzoate Hydrazone | Nonlinear Refractive Index (n₂) | ~10⁻¹¹ esu | Z-scan | proquest.com |
| Substituted Benzoate Hydrazone | Second Hyperpolarizability (γ) | ~10⁻³¹ esu | Z-scan | proquest.com |
| Pyrrole Hydrazone | First Hyperpolarizability (β₀) | up to 63.89 × 10⁻³⁰ esu | DFT Calculation | acs.org |
| Push-Pull Phenyl Hydrazone | First Hyperpolarizability (βtot) | up to 1.6 × 10⁴ a.u. | DFT Calculation | researchgate.net |
Q & A
Q. Basic
- FT-IR : Identify N-H stretches (3200–3400 cm⁻¹) and carbonyl vibrations (1650–1750 cm⁻¹).
- NMR : 1H NMR resolves aromatic protons (δ 6.5–8.0 ppm) and hydrazine NH signals (δ 2.5–4.0 ppm). 13C NMR confirms sp² carbons (δ 120–150 ppm) and carbonyl groups (δ 180–200 ppm).
- HRMS : Verify molecular ion peaks (e.g., m/z 333.14612 for indenyl derivatives) .
What strategies resolve crystallographic disorder in this compound derivatives during X-ray refinement?
Advanced
Use SHELXL for refinement, applying twin law corrections (e.g., BASF parameter) and restraints for overlapping atoms. Analyze hydrogen bonding patterns (e.g., C—H⋯O interactions) to identify molecular packing. Thermal displacement parameters (Ueq) should be constrained for disordered regions. High-resolution data (≤0.84 Å) improves model accuracy .
How should researchers handle the purification of this compound to achieve high purity?
Basic
Post-synthesis, use silica gel column chromatography with stepwise ethyl acetate/hexane gradients (10% → 50%). Recrystallize from n-hexane at low temperatures to isolate crystalline products. Monitor purity via TLC (Rf 0.42–0.63) and confirm with HPLC (≥95% purity) .
What mechanistic insights explain the role of this compound in hydrogen storage applications?
Advanced
Hydrazine derivatives decompose catalytically to release H2 and N2. Mechanistic studies show that activation modes (thermal vs. metal-catalyzed) dictate selectivity. For example, Pt-based catalysts lower decomposition temperatures (≤100°C) and suppress ammonia byproducts. Kinetic isotope effects and in situ IR spectroscopy can probe intermediate hydrazine-metal complexes .
What are the key considerations for designing a stable this compound derivative for biological studies?
Basic
Introduce electron-withdrawing groups (e.g., fluoro, nitro) to the indene ring to enhance hydrolytic stability. Protect the hydrazine moiety via acetylation or benzylation. Characterize stability under physiological conditions (pH 7.4, 37°C) using LC-MS over 24–72 hours .
How do electronic effects of substituents on the indene ring modulate the reactivity of this compound in cycloaddition reactions?
Advanced
Electron-donating groups (e.g., -OCH3) increase hydrazine nucleophilicity, accelerating cycloaddition with electron-deficient dienophiles. Hammett plots (σ values) correlate substituent effects with reaction rates. Computational NBO analysis quantifies charge transfer to the hydrazine nitrogen, guiding rational design of derivatives .
What safety protocols are essential when handling this compound in laboratory settings?
Q. Basic
- Use PPE: Nitrile gloves, safety goggles, and lab coats.
- Conduct reactions in fume hoods to avoid inhalation.
- Store waste in sealed containers labeled for hazardous organic compounds.
- Emergency procedures: Immediate rinsing for skin contact (15 minutes water) and ethanol for solvent spills .
How can kinetic studies differentiate between competing decomposition pathways of this compound under varying temperatures?
Advanced
Perform isothermal kinetic runs using GC-MS to track product ratios (H2, N2, NH3). Fit data to Arrhenius equations to calculate activation energies (Ea) for each pathway. For example, thermal decomposition (Ea ~150 kJ/mol) dominates above 120°C, while hydrolysis (Ea ~80 kJ/mol) prevails in aqueous acidic conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
